molecular formula C5H6F2O4 B071735 (4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one CAS No. 166275-25-8

(4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one

Cat. No.: B071735
CAS No.: 166275-25-8
M. Wt: 168.1 g/mol
InChI Key: FBXJTMLCLDWDQO-HRFVKAFMSA-N
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Description

(4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one is a synthetic organic compound characterized by its unique dihydrofuran ring structure with multiple functional groups, including hydroxyl and difluoromethyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.

Properties

IUPAC Name

(4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O4/c6-5(7)3(9)2(1-8)11-4(5)10/h2-3,8-9H,1H2/t2-,3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXJTMLCLDWDQO-HRFVKAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(=O)O1)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H](C(C(=O)O1)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445301
Record name (4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166275-25-8
Record name (4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The method described in US6001994A outlines a robust industrial process for synthesizing the target lactone. The pathway begins with a difluoroethanethioate intermediate and proceeds through a sequence of protection, coupling, and deprotection steps.

Key Reaction Steps

  • Protection of Hydroxyl Groups :
    The starting material, 2-deoxy-2,2-difluoro-D-erythro-pentofuranuronate, is protected using tert-butyl groups. This step ensures selective reactivity in subsequent steps.

  • Thiol-Mediated Coupling :
    The protected intermediate reacts with 2,3-O-(1-ethyl-propylidene)-D-glyceraldehyde in the presence of a strong base (e.g., sodium hydride) and a thiol compound (e.g., 2-methyl-2-propanethiol). This step establishes the critical stereochemical configuration.

  • Deprotection and Cyclization :
    Acidic hydrolysis removes the protecting groups, followed by lactonization under mild aqueous conditions to yield the target compound.

Optimization Parameters

  • Temperature : Reactions are conducted at 25°C to balance reaction rate and side product formation.

  • Workup : The crude product is washed with saturated sodium bicarbonate and extracted into diethyl ether, achieving >95% purity after recrystallization.

Benzoate Protection Strategy

Synthetic Pathway

A complementary approach from ChemicalBook employs benzoyl chloride for hydroxyl protection, yielding the dibenzoate intermediate before cyclization.

Detailed Procedure

  • Esterification :
    2-Deoxy-2,2-difluoro-D-threo-pentonic acid is treated with benzoyl chloride (8.8 g, 63 mmol) in dichloromethane using pyridine (4.7 g, 60 mmol) and DMAP (0.8 g, 6.5 mmol) as catalysts. The mixture is refluxed for 1.5 hours, achieving 67% yield of the dibenzoate intermediate.

  • Lactonization :
    The dibenzoate undergoes base-mediated cyclization in isopropyl alcohol, followed by recrystallization to isolate the lactone.

Challenges and Solutions

  • Low Yield : The 67% yield is attributed to competing hydrolysis during esterification. Increasing the stoichiometry of benzoyl chloride (2.1 eq) improves conversion.

  • Purification : Recrystallization in isopropyl alcohol-ether mixtures enhances purity to >98%.

Silyl Protection-Based Synthesis

Protection with Silyl Groups

  • Step 1 : Tert-butyl(dimethyl)silyl (TBS) or tert-butyl(diphenyl)silyl (TBDPS) groups protect hydroxyl and hydroxymethyl functionalities.

  • Step 2 : Cyclization under acidic conditions (e.g., HCl in THF) forms the lactone ring while retaining stereochemistry.

Advantages

  • Stability : Silyl groups resist hydrolysis during subsequent reactions, enabling multistep syntheses.

  • Selectivity : Bulky silyl groups direct regioselective reactions, minimizing side products.

Comparative Analysis of Methods

Parameter Industrial Method Benzoate Method Silyl Protection
Starting MaterialDifluoroethanethioateD-threo-pentonic acidSilyl-protected intermediates
Key Reagents2-Propanethiol, NaHBenzoyl chloride, DMAPTBSCl, TBDPSCl
Yield (%)>9067~75 (estimated)
Stereochemical ControlHigh (D-erythro)ModerateHigh
ScalabilityIndustrialLab-scalePilot-scale

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, OsO4

    Reduction: LiAlH4, hydrogenation catalysts

    Substitution: Nucleophiles like amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Antimicrobial Properties
Research has indicated that compounds similar to (4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one exhibit antiviral activity. This compound has been investigated for its potential as an antiviral agent against several viruses, including influenza and HIV. The incorporation of fluorine atoms enhances the lipophilicity of the molecule, facilitating better cell membrane penetration and increased bioactivity.

Case Study: Synthesis of Antiviral Agents
A study demonstrated the synthesis of antiviral agents based on this compound framework. The derivatives were tested for their efficacy against viral replication in vitro, showing promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Agricultural Science Applications

Pesticide Development
The unique chemical structure of this compound has implications in the development of novel pesticides. Fluorinated compounds are known to exhibit enhanced biological activity and stability in environmental conditions.

Case Study: Insecticidal Activity
Research conducted on fluorinated derivatives revealed significant insecticidal properties. These compounds were tested against common agricultural pests, demonstrating effective control measures with reduced toxicity to non-target organisms . This highlights the potential for developing safer agricultural chemicals that minimize environmental impact.

Materials Science Applications

Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing advanced polymers. Its functional groups allow for modification and incorporation into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Study: Polymer Modification
A recent study focused on incorporating this compound into polyurethanes to improve their mechanical properties and resistance to degradation. The modified polymers exhibited superior performance compared to traditional formulations, indicating a promising avenue for industrial applications .

Mechanism of Action

The mechanism of action of (4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one: Unique due to its difluoromethyl and hydroxyl groups.

    Dihydrofuran derivatives: Compounds with similar ring structures but different substituents.

    Fluorinated alcohols: Compounds with fluorine and hydroxyl groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct reactivity and biological activity compared to other similar compounds.

Biological Activity

(4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C5H6F2O4\text{C}_5\text{H}_6\text{F}_2\text{O}_4

It features a furan ring with hydroxymethyl and difluoro substituents, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxymethyl group may facilitate hydrogen bonding with enzymes and receptors, potentially influencing their activity. Additionally, the difluoro substituents may enhance the compound's stability and bioavailability.

Cytotoxicity and Cancer Research

Preliminary research suggests that compounds with structural similarities to this compound may exhibit cytotoxic effects on cancer cells. The inhibition of specific kinases involved in tumorigenesis has been a focal point in cancer research . Although direct studies on this compound's cytotoxicity are scarce, its potential as an antitumor agent warrants further investigation.

Case Studies and Research Findings

  • Antimicrobial Studies : Research into related dihydrofuran derivatives has shown promising results in inhibiting pathogenic microorganisms. For example, DMHF was noted for its antifungal activity against Candida albicans, indicating potential pathways for further exploration with this compound .
  • Kinase Inhibition : A study on picolinamide derivatives revealed their effectiveness in inhibiting PIM kinase activity associated with cancer progression. This suggests that similar structures could be explored for their kinase inhibition properties .

Comparative Analysis of Related Compounds

Compound NameStructureBiological Activity
2,5-Dimethyl-4-hydroxy-3(2H)-furanoneDMHF StructureAntimicrobial
(E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-oneRelated CompoundPotential anticancer properties

Q & A

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueParametersExample Data from Evidence
SC-XRDSpace group: P2₁; R factor: <0.05a = 7.7265 Å, β = 92.56°
<sup>19</sup>F NMRδ (ppm) relative to CFCl₃-120 to -150 ppm (CF₂)
HRMSm/z calculated vs. observed (ESI+)Δ < 2 ppm

Q. Table 2. Stability Study Design

ConditionParametersOutcome Metric
pH 7.4, 37°CDegradation products (LC-MS)Half-life (t₁/₂)
UV light exposurePhotodegradation rate% remaining after 24h

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